4-Methoxy-6-(trifluoromethyl)nicotinaldehyde

Description

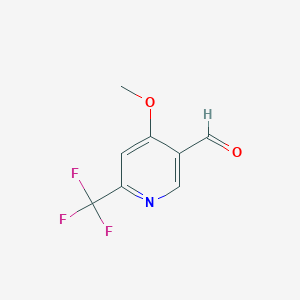

4-Methoxy-6-(trifluoromethyl)nicotinaldehyde (CAS: 1005171-85-6) is a pyridine-based heterocyclic compound featuring a trifluoromethyl (-CF₃) group at position 6, a methoxy (-OCH₃) group at position 4, and an aldehyde (-CHO) group at position 3. Its molecular formula is C₈H₆F₃NO₂, with a molecular weight of 205.13 g/mol. The compound is characterized by its unique electronic properties: the electron-withdrawing -CF₃ group and electron-donating -OCH₃ group create a polarized aromatic system, enhancing its reactivity as an intermediate in organic synthesis and pharmaceutical research . It is typically stored under inert conditions (2–8°C) due to its sensitivity to moisture and oxidation .

Properties

CAS No. |

1196153-81-7 |

|---|---|

Molecular Formula |

C8H6F3NO2 |

Molecular Weight |

205.13 g/mol |

IUPAC Name |

4-methoxy-6-(trifluoromethyl)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H6F3NO2/c1-14-6-2-7(8(9,10)11)12-3-5(6)4-13/h2-4H,1H3 |

InChI Key |

LKSHIXOTMUOVDP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC=C1C=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

One common method involves the reaction of 4-methoxy-3-nitropyridine with trifluoromethyl iodide in the presence of a base, followed by reduction of the nitro group to an amine and subsequent oxidation to the aldehyde . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-Methoxy-6-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction. Major products formed from these reactions include the corresponding alcohols, acids, and substituted derivatives.

Scientific Research Applications

4-Methoxy-6-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the methoxy and trifluoromethyl groups can enhance its binding affinity and specificity for these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target, but generally involve inhibition or activation of enzymatic activity or receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of nicotinaldehyde derivatives is critical for their applications in drug discovery and materials science. Below is a systematic comparison of 4-Methoxy-6-(trifluoromethyl)nicotinaldehyde with analogous compounds:

Table 1: Key Properties of this compound and Related Compounds

Key Comparative Insights

Electronic Effects :

- The 4-OCH₃/6-CF₃ substitution in the target compound creates a charge-polarized pyridine ring, directing electrophilic attacks to position 2 or 5. In contrast, 2-OCH₃/6-CF₃ () shifts electron density to position 4, altering regioselectivity in substitution reactions .

- 6-Hydroxy-4-CF₃ () exhibits stronger hydrogen-bonding capacity due to the hydroxyl group, making it suitable for designing blood-brain barrier-penetrating drugs .

Reactivity of the Aldehyde Group: The 6-Cl/5-CF₃ derivative () shows heightened aldehyde electrophilicity, favoring nucleophilic additions (e.g., Grignard reactions) compared to methoxy-substituted analogs . 2-Amino-5-CF₃ () enables Schiff base formation, a key step in synthesizing antimicrobial or anticancer agents .

Applications in Drug Synthesis :

- 4-Methoxy-6-CF₃ is utilized in synthesizing benzimidazole derivatives (e.g., compound 57 in ), which are explored for cardiomyocyte differentiation .

- 6-Hydroxy-4-CF₃ is linked to neuroprotective agents, leveraging its solubility and hydrogen-bonding properties for CNS-targeted therapies .

Solid-State Properties :

- Crystal studies of related hydrazone derivatives (–9) reveal that substituent positions influence molecular packing via π-π interactions and hydrogen bonds, affecting bioavailability and stability .

Limitations and Data Gaps

- Safety data for 2-Amino-5-CF₃ and 2-Methoxy-6-CF₃ are incomplete, necessitating further toxicological studies.

- The chloro-substituted analog () lacks detailed synthetic applications, highlighting a research gap.

Biological Activity

4-Methoxy-6-(trifluoromethyl)nicotinaldehyde is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a nicotinaldehyde backbone with a methoxy group at the 4-position and a trifluoromethyl group at the 6-position. These modifications enhance its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that similar compounds with trifluoromethyl groups possess significant antimicrobial activity, particularly against pathogens like Mycobacterium tuberculosis.

- Enzyme Interaction : The compound has been investigated for its interactions with enzymes involved in metabolic pathways, potentially modulating their activity.

- Cell Signaling Modulation : It may influence cellular signaling pathways, affecting gene expression and cellular metabolism.

The biological effects of this compound are attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition or activation of various enzymes, thereby altering cellular functions. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane permeability and distribution within biological systems .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on Mycobacterium tuberculosis biosynthesis | |

| Enzyme Modulation | Interaction with NAD+-dependent enzymes affecting their activity | |

| Cell Signaling | Modulation of signaling pathways influencing gene expression |

Case Studies

- Antitubercular Activity : A study demonstrated that derivatives similar to this compound showed significant inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis, suggesting potential as an antitubercular agent.

- Sphingosine-1-Phosphate Receptor Agonism : Related compounds have been identified as selective agonists for the S1P1 receptor, which plays a crucial role in lymphocyte trafficking. This suggests potential immunomodulatory effects that could be leveraged for therapeutic purposes in conditions such as multiple sclerosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.